Boc-L-4-Methylbenzyl-L-Penicillamine
Description
Boc-L-4-Methylbenzyl-L-Penicillamine is a protected derivative of the non-proteinogenic amino acid L-penicillamine. Its structure includes a tert-butoxycarbonyl (Boc) group, which safeguards the α-amino group, and a 4-methylbenzyl substituent on the penicillamine backbone. The penicillamine core contains a thiol (-SH) group, a carboxylic acid (-COOH), and a β,β-dimethylated carbon chain, conferring unique steric and electronic properties.
This compound is primarily utilized in peptide synthesis and organic chemistry as a chiral building block. The Boc group allows selective deprotection under acidic conditions, enabling controlled stepwise synthesis. The 4-methylbenzyl moiety enhances lipophilicity, influencing solubility and membrane permeability in biological applications.
Structure
2D Structure
Properties
IUPAC Name |
(2R)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYHJVDFRKDDV-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-4-Methylbenzyl-L-Penicillamine typically involves the following steps:
Protection of the amino group: The amino group of L-4-Methylbenzyl-L-Penicillamine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Thioether formation: The protected amino acid is then reacted with 4-methylbenzyl chloride in the presence of a base to form the thioether linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The thioether linkage can be subjected to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Free amino acid.
Substitution: Various substituted thioethers.
Scientific Research Applications
Chemistry
- Peptide Synthesis : Boc-L-4-Methylbenzyl-L-Penicillamine serves as an important building block in the synthesis of peptides and other complex molecules. Its protected amino group allows for selective reactions, facilitating the creation of biologically active compounds .
- Intermediates in Organic Reactions : The compound is utilized as an intermediate in various organic reactions, including oxidation and reduction processes, which are essential for synthesizing more complex structures.
Biological Studies
- Enzyme Mechanisms : Researchers employ this compound to study enzyme mechanisms and protein interactions. Its ability to bind metal ions makes it useful for understanding biochemical pathways and interactions at the molecular level .
- Therapeutic Investigations : The compound has been investigated for its potential therapeutic properties, particularly as a precursor for drug development. Its structural features allow it to interact with biological macromolecules, which is crucial for designing new pharmacological agents .
Medicinal Chemistry
- Drug Development : this compound is explored as a candidate for developing drugs targeting specific receptors, such as nicotinic acetylcholine receptors (nAChRs). Analog studies have shown that modifications using this compound can significantly enhance potency and selectivity in pain management therapies .
- Chelating Agent : Similar to penicillamine, this compound exhibits chelating properties, which are beneficial in treating conditions like heavy metal poisoning and certain autoimmune diseases .
Enhanced Analgesic Activity
A study focused on developing analogs of α-conotoxins utilized this compound to improve the potency of peptides targeting nAChRs. The resulting analogs demonstrated significantly increased potency (up to 9000-fold) compared to their parent compounds, highlighting the compound's role in advancing pain management therapies .
Stability in Serum
Research comparing the stability of peptides containing this compound revealed that these compounds maintained structural integrity better than their counterparts lacking this modification. This stability suggests potential for therapeutic applications where prolonged efficacy is required .
Mechanism of Action
The mechanism of action of Boc-L-4-Methylbenzyl-L-Penicillamine involves its interaction with specific molecular targets. The Boc protecting group allows for selective reactions at the amino group, facilitating the synthesis of peptides and other biologically active molecules. The thioether linkage can participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Boc-L-4-Methylbenzyl-L-Penicillamine shares structural motifs with other benzyl- and sulfonyl-substituted amines. Below is a detailed comparison with key analogs:
Structural and Functional Group Analysis
Physicochemical Properties
- Solubility: this compound exhibits low water solubility due to its hydrophobic 4-methylbenzyl group. In contrast, α-Methyl-4-(Methylsulfonyl)Benzylamine’s sulfonyl group improves solubility in polar solvents like DMSO or methanol . The thiol group in this compound increases susceptibility to oxidation, requiring inert storage conditions.
Reactivity :
- The thiol in this compound participates in nucleophilic reactions (e.g., Michael additions) and disulfide bond formation, unlike α-Methyl-4-(Methylsulfonyl)Benzylamine, which reacts primarily via its amine group.
- Methylsulfonyl in α-Methyl-4-(Methylsulfonyl)Benzylamine acts as an electron-withdrawing group, reducing the amine’s basicity compared to the electron-donating 4-methylbenzyl group in the Boc derivative.
Commercial Availability
- This compound is niche, often requiring custom synthesis.
- α-Methyl-4-(Methylsulfonyl)Benzylamine is commercially available from suppliers like TRC and AK Scientific, reflecting broader industrial demand .
Research Findings and Case Studies
- A 2022 study demonstrated this compound’s efficacy in stabilizing peptide tertiary structures via disulfide bonds, outperforming non-thiol analogs.
- α-Methyl-4-(Methylsulfonyl)Benzylamine was pivotal in developing a sulfonamide-based anticancer agent, highlighting its role in optimizing drug solubility and target binding .
Biological Activity
Boc-L-4-Methylbenzyl-L-Penicillamine (Boc-L-MBP) is a compound that has garnered attention in various fields of biochemical research due to its unique structural properties and biological activities. This article delves into the biological activity of Boc-L-MBP, exploring its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
Boc-L-MBP is a derivative of penicillamine, modified with a tert-butoxycarbonyl (Boc) protecting group and a 4-methylbenzyl side chain. This structure enhances its hydrophobicity and alters its reactivity, making it suitable for specific biochemical applications.
Table 1: Structural Characteristics of Boc-L-MBP
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃O₂S |
| Molar Mass | 273.35 g/mol |
| Functional Groups | Thioether, amine, carbonyl |
| Solubility | Soluble in organic solvents (e.g., DMSO) |
Boc-L-MBP exhibits significant biological activity primarily through its interaction with various molecular targets. The thioether linkage allows for redox reactions, influencing the compound's stability and reactivity. The Boc protecting group facilitates selective reactions at the amino group, which is crucial for synthesizing peptides and other biologically active molecules.
Chelating Properties
One notable feature of Boc-L-MBP is its ability to chelate metal ions. This property is particularly valuable in biological systems where metal ions play crucial roles in enzyme functions and cellular processes. The chelation can modulate enzyme activities and influence cellular signaling pathways.
Applications in Research and Medicine
Boc-L-MBP has been employed in various research settings:
- Enzyme Mechanism Studies : It serves as a tool for investigating enzyme mechanisms due to its ability to interact with metal-containing enzymes.
- Drug Development : The compound is being explored as a precursor for designing new therapeutic agents, particularly in the context of pain management and anti-inflammatory drugs .
- Peptide Synthesis : Its structural features make it an important intermediate in the synthesis of peptides with enhanced biological activities .
Study 1: Analgesic Properties
A recent study investigated the analgesic properties of Boc-L-MBP analogs in animal models. The results indicated that modifications to the penicillamine backbone significantly enhanced potency against pain receptors, suggesting potential applications in developing novel analgesics .
Study 2: Stability in Biological Systems
Research examining the stability of Boc-L-MBP in serum showed that it retains integrity over time, indicating its potential as a stable drug candidate. The study demonstrated that analogs based on Boc-L-MBP exhibited reduced disulfide reshuffling compared to traditional peptides, enhancing their therapeutic viability .
Comparative Analysis
To understand the uniqueness of Boc-L-MBP, it is useful to compare it with similar compounds:
Table 2: Comparison with Related Compounds
| Compound | Structure Feature | Biological Activity |
|---|---|---|
| Boc-L-Penicillamine | Lacks 4-methylbenzyl group | Less hydrophobic; limited activity |
| Boc-D-Penicillamine | D-isomer variant | Different biological profile |
| Boc-L-4-Methylbenzyl-Cysteine | Contains cysteine instead | Different reactivity due to sulfur |
Q & A
Q. What are the critical steps in synthesizing Boc-L-4-Methylbenzyl-L-Penicillamine to ensure high purity and yield?
To ensure reproducibility, document the synthesis protocol with precise stoichiometry, reaction conditions (e.g., temperature, solvent system), and purification methods (e.g., HPLC, recrystallization). For novel compounds, provide spectroscopic data (NMR, IR, MS) and elemental analysis to confirm identity and purity. Known compounds require literature citations for characterization methods. Limit experimental details in the main manuscript to five compounds; additional data should be included in supporting information .
Q. Which analytical methods are most reliable for confirming the structural integrity of this compound, and how should discrepancies between techniques be resolved?
Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to verify molecular structure. If discrepancies arise (e.g., unexpected peaks in NMR), repeat experiments under controlled conditions, cross-validate with alternative techniques (e.g., X-ray crystallography), and consult published spectra for analogous compounds. Contradictory data should be analyzed through method triangulation, as recommended for resolving inconsistencies in mixed-methods studies .
Advanced Research Questions
Q. How should researchers design a study to investigate the stereochemical stability of this compound under varying pH conditions?
Adopt a factorial design with pH (e.g., 3.0, 7.4, 10.0) as the independent variable and stereochemical integrity (measured via chiral HPLC or circular dichroism) as the dependent variable. Include control groups (e.g., inert atmosphere vs. ambient conditions) to isolate pH effects. Use kinetic studies to track degradation rates and statistical modeling (e.g., ANOVA) to assess significance. Ensure replicability by detailing protocols for buffer preparation, sample storage, and instrumental calibration in supplementary materials .
Q. What strategies can mitigate inconsistencies in biological activity data for this compound across different cell-based assays?
Standardize assay conditions (e.g., cell line passage number, serum concentration) and include positive/negative controls (e.g., known inhibitors). For conflicting results, employ triangulation by combining quantitative data (e.g., IC values) with qualitative insights (e.g., microscopy for cell morphology). Validate findings through independent replication in multiple labs, as emphasized in methodological guidelines for empirical research .
Q. How can researchers resolve contradictions in published data on the metal-chelating properties of this compound?
Conduct a systematic review using PICO (Population: chelation assays; Intervention: compound concentration; Comparison: EDTA/other chelators; Outcome: binding constants) to identify variables influencing results (e.g., buffer ionic strength, metal ion oxidation state). Replicate key studies under controlled conditions, and apply sensitivity analysis to isolate confounding factors. Publish null results and methodological limitations to enhance transparency .
Methodological Best Practices
- Data Presentation : Number compounds sequentially in figures/schemes and provide crystallographic data (if available) in supporting information .
- Replicability : Archive raw data (e.g., NMR FID files, HPLC chromatograms) in public repositories and cite these in supplementary materials .
- Conflict Resolution : Use mixed-methods frameworks to integrate contradictory findings, such as combining thermodynamic (ITC) and spectroscopic (UV-Vis) data for metal-binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
